

Fantofarone: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fantofarone (SR 33557) is a potent and selective L-type calcium channel antagonist belonging to the indolizine sulfone class. This document provides a comprehensive technical overview of Fantofarone's chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis and key biological assays are outlined. The mechanism of action, involving the blockade of L-type calcium channels, and its downstream signaling effects on vascular smooth muscle and cardiac pacemaker cells are elucidated through descriptive text and graphical representations. Quantitative data on its pharmacokinetic and pharmacodynamic parameters, as well as clinical efficacy in stable angina, are presented in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

Fantofarone is chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[1]. Its structure features a unique indolizine sulfone moiety, which distinguishes it from other classes of calcium channel blockers[2].

Table 1: Physicochemical Properties of Fantofarone



Property	Value	Reference
Chemical Formula	C31H38N2O5S	[3]
Molecular Weight	550.71 g/mol	[3]
CAS Number	114432-13-2	[1]
Melting Point	82-83 °C	
рКа	8.34 ± 0.05	_
Appearance	Crystalline solid	_
Solubility	DMSO: 10 mg/mL, DMF: 10 mg/mL	_

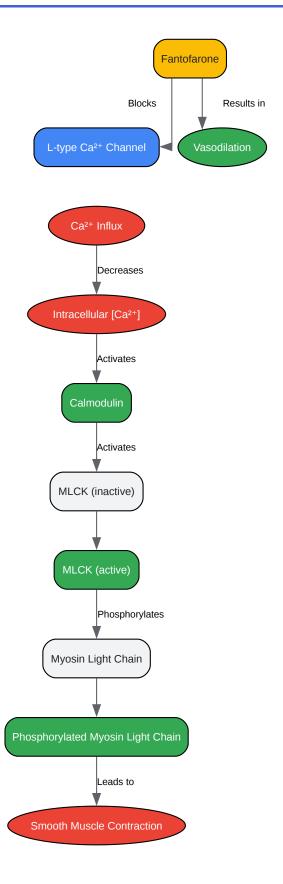
Pharmacological Properties and Mechanism of Action

Fantofarone is a highly selective inhibitor of L-type voltage-gated calcium channels[1][4]. It binds to the alpha 1-subunit of the L-type Ca²⁺ channel at a site distinct from those of classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines[1][4]. This interaction is allosteric in nature[4]. The blockade of these channels by **Fantofarone** is voltage-dependent[1].

Signaling Pathway of Fantofarone in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of extracellular Ca²⁺ through L-type calcium channels is a critical step in the initiation of contraction. By blocking these channels, **Fantofarone** reduces the intracellular Ca²⁺ concentration. This, in turn, prevents the binding of Ca²⁺ to calmodulin and the subsequent activation of myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle relaxation and vasodilation.





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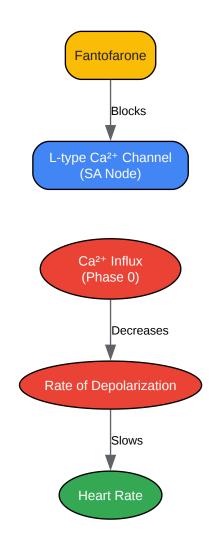
Figure 1: Signaling pathway of Fantofarone in vascular smooth muscle.





Signaling Pathway of Fantofarone in Cardiac Pacemaker Cells

In the sinoatrial (SA) node, the primary pacemaker of the heart, the upstroke of the action potential is largely dependent on the influx of Ca²⁺ through L-type calcium channels. By blocking these channels, **Fantofarone** reduces the rate of depolarization, thereby slowing the heart rate (negative chronotropic effect). This action on the sinus node is a primary cardiac effect of **Fantofarone**[2].



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Figure 2: Effect of Fantofarone on cardiac pacemaker cells.

Quantitative Pharmacological Data



The following tables summarize the key quantitative data for **Fantofarone** and its active metabolite, SR 33671.

Table 2: Pharmacodynamic Profile of Fantofarone

Parameter	Species/System	Value	Reference
IC ₅₀ (L-type Ca ²⁺ channel)	Rat Ventricular Myocytes	9.0 μΜ	[5]
EC ₅₀ (L-type Ca ²⁺ channel, depolarized)	Mouse Cardiac Cells	1.4 nM	[1]
EC ₅₀ (L-type Ca ²⁺ channel, polarized)	Mouse Cardiac Cells	0.15 μΜ	[1]
IC ₅₀ (N-type Ca ²⁺ channel)	Chick Dorsal Root Ganglion Neurons	~5 μM	[4]
IC50 (P-type Ca ²⁺ channel)	Rat Cerebellar Purkinje Neurons	~5 µM	[4]

Table 3: Pharmacokinetic Parameters of SR 33671 (Active Metabolite) in Healthy Volunteers

Parameter	100 mg Fantofarone Dose	300 mg Fantofarone Dose	Reference
C _{max} (ng/mL)	16 ± 10	63 ± 11	[6]
AUC ₀₋₂₄ (ng·h/mL)	157.50 ± 89.13	535.50 ± 135.11	[6]
Terminal Half-life (h)	~4	~4	[6]

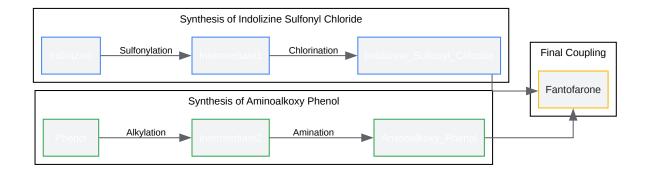
Table 4: Clinical Efficacy in Chronic Stable Angina Pectoris



Parameter	Fantofarone 100 mg BID	Fantofarone 150 mg BID	Placebo	Reference
Increase in Exercise Time to Moderate Angina (seconds)	38	45	-	[2]

Experimental Protocols Chemical Synthesis of Fantofarone

The synthesis of **Fantofarone** is described in the Journal of Medicinal Chemistry (1992, 35, 6, 981–988). A generalized workflow is depicted below. For a detailed, step-by-step protocol, please refer to the aforementioned publication.



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Figure 3: Generalized synthetic workflow for **Fantofarone**.

Radioligand Binding Assay

The affinity of **Fantofarone** for L-type calcium channels can be determined using radioligand binding assays with microsomal preparations from tissues rich in these channels, such as baboon skeletal muscle[3].

Methodology:



- Membrane Preparation: Isolate microsomal membranes from the tissue of interest (e.g., baboon skeletal muscle) through differential centrifugation.
- Binding Incubation: Incubate the membrane preparation with a specific radioligand for the L-type calcium channel (e.g., --INVALID-LINK---PN 200-110, --INVALID-LINK---desmethoxyverapamil, or [3H]-d-cis-diltiazem) in the presence of varying concentrations of Fantofarone.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value of **Fantofarone** by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

The functional effects of **Fantofarone** on L-type calcium channel currents can be investigated using the whole-cell patch-clamp technique on isolated cells, such as rat ventricular myocytes or chick dorsal root ganglion neurons[4][5].

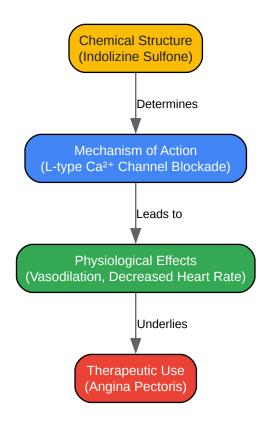
Methodology:

- Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.
- Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.
- Voltage Protocol: Apply a specific voltage protocol to the cell to elicit L-type calcium currents.
 This typically involves a holding potential (e.g., -80 mV or -40 mV) followed by depolarizing voltage steps.
- Drug Application: Perfuse the cell with an extracellular solution containing varying concentrations of **Fantofarone**.
- Data Acquisition and Analysis: Record the changes in the amplitude of the L-type calcium current in the presence of **Fantofarone** and calculate the EC₅₀ or IC₅₀ value.



Logical Relationships

The chemical structure of **Fantofarone**, its mechanism of action, and its therapeutic effects are intricately linked. The indolizine sulfone core is a key structural feature responsible for its unique binding to the L-type calcium channel. This specific interaction leads to the blockade of calcium influx, resulting in vasodilation and a negative chronotropic effect, which are the basis for its therapeutic application in conditions like angina pectoris.



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Figure 4: Logical relationship of Fantofarone's properties.

Conclusion

Fantofarone is a novel calcium channel antagonist with a distinct chemical structure and a selective mechanism of action. Its ability to block L-type calcium channels translates into beneficial physiological effects, including vasodilation and a reduction in heart rate, which have been demonstrated to be effective in the treatment of chronic stable angina pectoris. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in **Fantofarone** and its therapeutic potential.



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